Product packaging for 5-(4-Ethylphenyl)-2-fluorobenzoic acid(Cat. No.:CAS No. 1179020-39-3)

5-(4-Ethylphenyl)-2-fluorobenzoic acid

Cat. No.: B6364975
CAS No.: 1179020-39-3
M. Wt: 244.26 g/mol
InChI Key: GQMNIJKKYYGMAQ-UHFFFAOYSA-N
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Description

Significance of Fluorine in Medicinal Chemistry and Agrochemical Research

The introduction of fluorine into biologically active molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. chimia.ch The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's biological profile. chimia.chresearchgate.net

One of the key advantages of fluorination is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. This can prolong the active life of a drug or pesticide in an organism. nih.gov Furthermore, the strategic placement of fluorine atoms can block sites on a molecule that are prone to metabolic attack. nih.gov

Fluorine can also modulate a molecule's lipophilicity, which affects its ability to cross cell membranes. researchgate.net This can improve the absorption and distribution of a compound, leading to better bioavailability. researchgate.netnih.gov The electronic effects of fluorine can also influence the acidity or basicity (pKa) of nearby functional groups, which can enhance the binding affinity of a molecule to its biological target. nih.gov In the agrochemical industry, it is noteworthy that over half of the compounds with new ISO common names in recent years are fluoro-organic compounds. nih.gov

Property of FluorineImpact in Medicinal and Agrochemical ChemistryReference
High ElectronegativityAlters electronic properties of the molecule, potentially increasing binding affinity to target proteins. chimia.ch
Strong Carbon-Fluorine (C-F) BondIncreases metabolic stability by resisting enzymatic degradation, prolonging the molecule's half-life. researchgate.netnih.gov
Modulation of LipophilicityCan improve membrane permeability and bioavailability. researchgate.netnih.gov
Alteration of pKaAdjusts the acidity/basicity of nearby functional groups, which can optimize interactions with biological targets. nih.gov

Overview of Benzoic Acid Derivatives as Privileged Scaffolds in Chemical Biology

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and are considered "privileged scaffolds" in chemical biology and drug discovery. ymerdigital.comijcrt.org A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the benzoic acid structure allows for the synthesis of large libraries of compounds for screening against various diseases. nih.gov

The carboxyl group of benzoic acid can participate in hydrogen bonding and ionic interactions, which are crucial for binding to the active sites of enzymes and receptors. ijcrt.org The aromatic ring provides a rigid core that can be readily functionalized at different positions to explore structure-activity relationships (SAR). This allows chemists to fine-tune the properties of the molecule to optimize its potency and selectivity for a specific target. nih.gov

Benzoic acid derivatives are found in a wide range of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ymerdigital.comijcrt.org Their widespread use is also due to their general metabolic stability and established synthetic accessibility. wikipedia.orgnih.gov

Benzoic Acid Derivative ClassSignificance in Chemical BiologyReference
Halogenated Benzoic AcidsUsed to modulate electronic properties and lipophilicity in drug candidates. nih.gov
Hydroxybenzoic AcidsCommon in natural products and known for antioxidant properties. ijcrt.org
Aminobenzoic AcidsKey intermediates in the synthesis of dyes and pharmaceuticals. chemicalbook.com
Alkyl-substituted Benzoic AcidsProvide steric bulk and can influence binding selectivity. nih.gov

Rationale for Investigating 5-(4-Ethylphenyl)-2-fluorobenzoic Acid within Academic Contexts

The investigation of this compound in academic research is driven by the desire to understand how the combination of its specific structural motifs—a 2-fluorobenzoic acid core and a 5-substituted 4-ethylphenyl group—influences its chemical and physical properties. This molecule serves as a model system for exploring the interplay of electronic and steric effects in biaryl systems.

The 2-fluoro substitution is known to enforce a non-planar conformation in biphenyl (B1667301) structures due to steric hindrance, which can have significant implications for a molecule's biological activity and material properties. The carboxylic acid group at the 2-position, influenced by the adjacent fluorine, presents a unique chemical environment for studying intramolecular hydrogen bonding and its effect on acidity.

From a synthetic perspective, compounds like this compound are often synthesized as intermediates for more complex molecular targets. The synthetic routes to this compound, often involving cross-coupling reactions, provide a platform for developing and optimizing new synthetic methodologies. Academic studies may focus on its synthesis, spectroscopic characterization, and computational analysis to build a comprehensive understanding of its structure-property relationships. While specific biological activity data for this exact compound is not widely published, its structural similarity to known bioactive molecules, such as certain anti-inflammatory agents, makes it a compound of interest for preliminary screening and as a scaffold for further chemical elaboration.

Below are some of the known properties for the constituent parts of the molecule and related structures:

Compound/FragmentCAS NumberMolecular FormulaKey Research InterestReference
2-Fluorobenzoic acid445-29-4C₇H₅FO₂A key synthetic precursor and a molecule for studying the effects of ortho-fluoro substitution on acidity and conformation. chemicalbook.comnih.gov
2-Fluoro-5-phenylbenzoic acid146328-84-9C₁₃H₉FO₂A structurally related biaryl compound used in synthetic and medicinal chemistry research. synquestlabs.com
4-Fluorobenzoic acid403-45-2C₇H₅FO₂Used in the synthesis of various biologically active compounds, including antimicrobial agents. globalscientificjournal.comresearchgate.net
2-Fluoro-5-formylbenzoic acid550363-85-4C₈H₅FO₃An intermediate used in the synthesis of more complex molecules, often appearing in patents for novel chemical entities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13FO2 B6364975 5-(4-Ethylphenyl)-2-fluorobenzoic acid CAS No. 1179020-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-ethylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)12-7-8-14(16)13(9-12)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMNIJKKYYGMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681260
Record name 4'-Ethyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179020-39-3
Record name 4'-Ethyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 5 4 Ethylphenyl 2 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a primary tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 5-(4-Ethylphenyl)-2-fluorobenzoic acid, the protons of the ethyl group are expected to produce characteristic signals: a triplet around 1.2 ppm for the methyl (CH₃) protons and a quartet near 2.7 ppm for the methylene (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons will resonate in the downfield region, typically between 7.0 and 8.2 ppm, as complex multiplets due to coupling with each other and with the fluorine atom. The carboxylic acid proton (COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often exceeding 10 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethyl)~1.2Triplet
CH₂ (ethyl)~2.7Quartet
Aromatic H~7.0 - 8.2Multiplet
COOH>10Broad Singlet

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. nih.govchemicalbook.com The ethyl group carbons would appear at the higher field (lower ppm values), while the aromatic and carboxylic acid carbons would be found at the lower field. The carbon atom directly bonded to the electronegative fluorine atom (C-2) is expected to show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The carboxylic carbon (COOH) will be the most deshielded, resonating at the lowest field.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~15
CH₂ (ethyl)~29
Aromatic C~115 - 165
COOH>165

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. nih.govchemicalbook.com For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. This signal will likely be a multiplet due to coupling with the adjacent aromatic protons, which helps to confirm the substitution pattern on the fluorinated ring.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra. nih.govchemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group, and among the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for definitive carbon signal assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (over two or three bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two phenyl rings and the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule. chemicalbook.comchemicalbook.comarkat-usa.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₅H₁₃FO₂), the experimentally measured exact mass would be compared to the calculated theoretical mass. A close match confirms the molecular formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of H₂O, CO, and the COOH group, as well as cleavage of the bond between the two phenyl rings, further corroborating the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Metabolites

Tandem mass spectrometry (MS/MS) is a powerful technique used to identify the metabolites of a compound from complex biological matrices. The process involves the ionization of the parent drug and its metabolites, followed by the selection of a specific ion (the precursor ion) which is then fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint for identification.

In the metabolism of this compound, several biotransformations could be anticipated. Common metabolic pathways for compounds with similar structures include oxidation of the ethyl group, hydroxylation of the aromatic rings, and conjugation reactions (e.g., glucuronidation) of the carboxylic acid moiety.

Upon analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), each potential metabolite would yield a unique fragmentation pattern. For instance, oxidation of the ethyl group to a secondary alcohol would result in a mass increase of 16 amu (+O). Subsequent fragmentation in the MS/MS experiment would help pinpoint the location of this modification.

Illustrative MS/MS Fragmentation Data for Potential Metabolites

The following table provides hypothetical data on the expected precursor and major product ions for plausible metabolites of this compound.

Putative MetabolitePrecursor Ion (m/z) [M-H]⁻Major Product Ions (m/z)Interpretation of Fragmentation
Parent Compound 243.09199.09, 121.06Loss of CO₂; Cleavage at the biphenyl (B1667301) bond
Hydroxyethyl Metabolite 259.08215.09, 197.08, 121.06Loss of CO₂; Loss of H₂O from the hydroxyethyl group
Aromatic Hydroxylation 259.08215.09, 137.06Loss of CO₂; Fragment corresponding to hydroxylated biphenyl moiety
Carboxylic Acid Metabolite 271.06227.07, 149.04Loss of CO₂; Fragment corresponding to the oxidized side chain

This table is illustrative and based on common fragmentation patterns of aromatic carboxylic acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique pattern corresponding to the types of bonds and functional groups.

For this compound, the IR spectrum would be dominated by characteristic absorptions from the carboxylic acid, the aromatic rings, the C-F bond, and the ethyl group. The spectrum for the related 2-fluorobenzoic acid shows a strong, broad O-H stretch and a sharp C=O stretch, which would also be expected here.

Expected Infrared Absorption Bands

The table below outlines the principal IR absorption bands anticipated for this compound, with frequency ranges derived from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)
Carboxylic AcidC=O stretch1710 - 1680
Aromatic RingsC=C stretch1610 - 1580 and 1500 - 1450
Alkyl Group (Ethyl)C-H stretch (sp³)2975 - 2850
Aromatic RingsC-H stretch (sp²)3100 - 3000
C-F BondC-F stretch1250 - 1100
Carboxylic AcidC-O stretch1320 - 1210

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

For this compound, XRD analysis would be expected to show the characteristic hydrogen-bonded dimer formation between the carboxylic acid groups of two adjacent molecules, a common structural motif for carboxylic acids. The analysis would also reveal the dihedral angle between the two phenyl rings, indicating the degree of twisting in the biphenyl core of the molecule.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound.

ParameterIllustrative ValueDescription
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique angle.
Space Group P2₁/cA common space group for organic molecules.
a (Å) 10.5Unit cell dimension along the a-axis.
b (Å) 5.8Unit cell dimension along the b-axis.
c (Å) 22.1Unit cell dimension along the c-axis.
β (°) 98.5The angle between the a and c axes.
Volume (ų) 1345The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density (g/cm³) 1.20The theoretical density of the crystal.

This table contains hypothetical data for illustrative purposes, as specific experimental data is not publicly available.

Computational Chemistry and Molecular Modeling of 5 4 Ethylphenyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 5-(4-Ethylphenyl)-2-fluorobenzoic acid. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them well-suited for a molecule of this size.

The three-dimensional arrangement of atoms, or conformation, of this compound is crucial for its activity. The molecule possesses rotational freedom around the single bond connecting the two phenyl rings and the bond connecting the carboxylic acid group to its phenyl ring. DFT calculations can be employed to explore the potential energy surface and identify the most stable conformers.

A conformational search would typically involve rotating the dihedral angles and calculating the corresponding energies. For analogous biphenyl (B1667301) derivatives, studies have shown that the planarity of the biphenyl system is a key determinant of stability, influenced by the electronic nature and steric bulk of substituents. nih.gov For this compound, the interplay between the ortho-fluoro substituent and the para-ethylphenyl group would be a primary focus. The fluorine atom, due to its electronegativity and size, can influence the orientation of the carboxylic acid group and the twist angle between the phenyl rings.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
10° (Planar)High (Steric Hindrance)
245° (Twisted)0.0 (Global Minimum)
390° (Perpendicular)Higher

This table is illustrative and represents expected trends based on studies of similar biphenyl compounds. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP is calculated from the total electron density and provides a color-coded representation of electrostatic potential.

For this compound, the MEP map would likely reveal several key features:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating regions susceptible to electrophilic attack and capable of forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the acidic proton of the carboxylic acid group, making it a hydrogen bond donor. The aromatic protons would also exhibit some positive potential.

Neutral/Slightly Negative Potential (Green): Spread across the carbon framework of the phenyl rings and the ethyl group.

Computational studies on similar benzoic acid derivatives have demonstrated the utility of MEP maps in understanding intermolecular interactions. niscpr.res.inniscpr.res.in For instance, a study on chlorinated biphenyls correlated the MEP with their selective toxicity, noting that toxic congeners possess highly positive electrostatic potentials on the aromatic rings and negative potentials on the chlorine atoms. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism.

Given its structural motifs, this compound could be docked into the active sites of various enzymes. For example, benzoic acid derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and the main protease of SARS-CoV-2. nih.govresearchgate.net A docking study would involve preparing the 3D structure of the ligand and the target protein and using a scoring function to evaluate the binding affinity of different poses.

The results would predict the most likely binding conformation and provide a binding energy score, which is an estimate of the binding affinity. For instance, docking studies on hydroxy benzoic acid derivatives against the EGFR tyrosine kinase receptor have shown binding energies comparable to known inhibitors. researchgate.net

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. numberanalytics.comrsc.org Analysis of the docked poses of this compound would reveal these crucial interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor. These interactions with amino acid residues in the active site are often critical for binding.

Halogen Bonding: The fluorine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic center. This has been increasingly recognized as an important interaction in drug design.

π-Stacking: The two phenyl rings can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ethyl group and the aromatic rings can form hydrophobic interactions with nonpolar residues in the binding pocket.

Studies on other benzoic acid derivatives have successfully used docking to identify these key interactions and rationalize their biological activity. nih.govnih.gov

Table 2: Potential Non-Covalent Interactions of this compound with a Hypothetical Enzyme Active Site

Interaction TypeLigand MoietyPotential Interacting Residue
Hydrogen Bond (Donor)Carboxylic Acid (-OH)Asp, Glu, Ser
Hydrogen Bond (Acceptor)Carboxylic Acid (C=O)Arg, Lys, His
Halogen BondFluoro Group (-F)Backbone Carbonyl
π-π StackingPhenyl RingsPhe, Tyr, Trp
HydrophobicEthyl Group, Phenyl RingsLeu, Val, Ile

This table is illustrative and the specific interacting residues would depend on the actual protein target.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of the ligand-protein complex and explore the conformational landscape of the ligand in a solvent environment.

An MD simulation of the this compound-protein complex obtained from docking would provide insights into the stability of the binding pose. nih.gov By analyzing the trajectory, one can calculate the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site. The simulation can also reveal the flexibility of different parts of the molecule and the protein upon binding.

Furthermore, MD simulations of the free ligand in a solvent, such as water, can provide a more detailed understanding of its conformational preferences in a solution, which may differ from the gas-phase predictions of DFT. Studies on other small molecules have successfully used MD simulations to refine docking results and provide a more accurate representation of the binding dynamics. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are powerful computational tools in modern drug discovery. bohrium.com They are based on the principle that the biological activity or property of a chemical compound is a function of its molecular structure. mdpi.com For a molecule like this compound, which belongs to the class of biphenyl carboxylic acid derivatives, QSAR and SPR can provide significant insights into its potential therapeutic effects.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for compounds structurally similar to this compound, particularly those with anti-inflammatory activity, often involves a multi-step process. This process includes the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with the activity, and rigorous validation of the model. medcraveonline.comwalshmedicalmedia.com

A common target for this class of compounds is the cyclooxygenase (COX) enzyme, which is involved in the inflammatory pathway. nih.gov QSAR models for COX inhibitors often utilize a variety of molecular descriptors, including:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.

Steric Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These measure the lipophilicity of the compound, which influences its absorption and distribution.

For instance, a study on a series of biphenyl carboxamide analogues with analgesic activity developed a statistically significant QSAR model using two variables. medcraveonline.com The model demonstrated good predictive capability, suggesting its utility in designing new potent analogues. medcraveonline.com

Illustrative QSAR Model for Biphenyl Carboxamide Analogues

Below is a hypothetical data table illustrating the type of data used in developing a QSAR model for a series of biphenyl derivatives with anti-inflammatory activity. The biological activity is often expressed as the logarithm of the inverse of the half-maximal inhibitory concentration (pIC50).

CompoundpIC50LogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)
Derivative 15.23.185.22.5
Derivative 25.83.590.12.8
Derivative 36.13.995.33.1
Derivative 44.92.882.42.3
Derivative 56.54.2100.53.5

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The resulting QSAR equation from such a study might look like: pIC50 = a * LogP + b * Molar Refractivity + c * Dipole Moment + d where a, b, and c are coefficients determined by regression analysis, and d is a constant.

Correlating Structural Features with Reactivity or Biological Outcomes

Molecular docking is a key computational technique used to correlate structural features with biological outcomes. It predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. researchgate.net For compounds like this compound, docking studies are often performed on enzymes like COX-1 and COX-2 to understand their inhibitory mechanism. nih.govnih.gov

These studies can reveal crucial interactions between the ligand and the amino acid residues in the active site of the enzyme. For example, the carboxylic acid group of many NSAIDs is known to form hydrogen bonds with key arginine and tyrosine residues in the COX active site. mdpi.com The biphenyl moiety, or in this case, the ethylphenyl-phenyl core, typically fits into a hydrophobic pocket within the enzyme. nih.gov

Key Interactions of Biphenyl Carboxylic Acid Derivatives with COX Enzymes

Structural FeatureType of InteractionInteracting Amino Acid Residues (Example)
Carboxylic AcidHydrogen Bonding, Ionic InteractionArginine (Arg120), Tyrosine (Tyr355)
Biphenyl CoreHydrophobic InteractionsLeucine, Valine, Isoleucine
Phenyl Ringsπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Substituents (e.g., Fluoro, Ethyl)van der Waals, Hydrophobic InteractionsVaries depending on the specific pocket

This table provides a generalized summary of interactions observed in related compounds and is for illustrative purposes.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further refine this understanding by creating 3D maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. researchgate.net

Pre Clinical Biological Activity and Mechanistic Investigations of 5 4 Ethylphenyl 2 Fluorobenzoic Acid

In Vitro Biochemical and Cellular Investigations

Enzyme Inhibition and Activation Studies

Following a comprehensive search of published scientific literature, no specific studies detailing the inhibitory or activation effects of 5-(4-Ethylphenyl)-2-fluorobenzoic acid on specific enzymes, receptors, or ion channels were identified. Research on related fluorobenzoylthiosemicarbazides suggests that such compounds can act as potential allosteric d-alanyl-d-alanine (B1587853) ligase inhibitors, but direct evidence for the subject compound is not available. nih.gov

Receptor Binding Assays and Ligand-Target Engagement

There is currently no publicly available data from receptor binding assays to determine the affinity and engagement of this compound with the 5-HT1A receptor or any other specific receptor targets. While the 5-HT1A receptor is a significant target in drug discovery for mood and neurodegenerative disorders, and various fluorinated compounds have been investigated as ligands, specific binding data for this compound is absent from the current body of scientific literature. nih.govnih.gov

Cellular Pathway Modulation and Signal Transduction Analysis

No specific studies were found that investigate the effects of this compound on cellular pathway modulation or signal transduction. Consequently, there is no information on how this compound may influence intracellular signaling cascades.

Antiproliferative and Cytotoxic Effects in Non-Human Cell Lines

There are no available research findings or data tables concerning the antiproliferative or cytotoxic effects of this compound in any non-human cell lines. Studies on other fluorinated benzothiazole (B30560) derivatives have shown potent and selective inhibitory activity against various cancer cell lines, but this has not been specifically documented for this compound. nih.gov

Antimicrobial Activity against Pathogenic Microorganisms

No dedicated studies on the antimicrobial activity of this compound against pathogenic bacteria or fungi were identified. While research exists on the antimicrobial properties of various derivatives of 4-fluorobenzoic acid, such as hydrazones and oxadiazolines, specific data for this compound is not present in the available literature. globalscientificjournal.comresearchgate.net

Antioxidant Activity Assays

A thorough review of scientific databases did not yield any studies that have evaluated the antioxidant activity of this compound, including through methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the antioxidant potential of other fluorinated compounds and benzoic acid derivatives has been investigated, there is no specific data to report for the subject compound. researchgate.netnih.gov

In Vivo (Non-Human) Pharmacological Investigations

While direct in vivo pharmacological studies specifically on this compound are not extensively available in publicly accessible scientific literature, the broader class of biphenyl (B1667301) carboxylic acid derivatives, to which it belongs, has been the subject of preclinical research in animal models. These investigations provide insights into potential biological activities and mechanisms of action that may be relevant to the compound of interest. The following sections detail findings for structurally related compounds, offering a potential framework for understanding the in vivo pharmacology of this compound.

Target Engagement Studies in Animal Models

Research into analogous biphenyl carboxylic acid derivatives has identified potential molecular targets in vivo. One area of investigation has been their interaction with the glucocorticoid receptor (GR). Certain biphenyl-4-carboxylic acid amides have been evaluated in mouse models and were found to act as potent and selective GR antagonists. This suggests that compounds with a biphenyl carboxylic acid scaffold may engage with nuclear hormone receptors.

Another related compound, a butanediol (B1596017) ester of a biphenyl carboxylic acid known as ABD056, has been studied in mouse models of ovariectomy-induced bone loss. While the direct molecular target engagement in vivo was not fully elucidated in the available studies, the observed biological effects suggest an interaction with pathways regulating osteoclast activity.

It is important to note that these studies were not conducted on this compound itself. Therefore, its specific in vivo target engagement remains to be determined through direct experimental evaluation.

Mechanistic Pathway Elucidation within Biological Systems

Mechanistic studies on structurally similar compounds in animal models have pointed towards the modulation of key signaling pathways. A notable mechanism identified for some biphenyl carboxylic acid derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. For instance, in studies involving a butanediol ester of biphenyl carboxylic acid (ABD056), the compound was shown to inhibit tumor necrosis factor-alpha (TNFα)-induced NF-κB activation in the context of bone resorption. The inhibition of this pathway is a significant finding, as NF-κB is a critical regulator of inflammatory responses, cell survival, and differentiation.

Furthermore, studies on R-flurbiprofen, another related compound, have demonstrated its ability to inhibit NF-kB activation in a rat model of inflammation. This was evidenced by the inhibition of NF-kB DNA binding activity and the translocation of the p65 subunit of NF-kB into the nucleus.

The table below summarizes the mechanistic findings for these related compounds.

Compound Class/NameAnimal ModelKey Mechanistic FindingCitation
Butanediol ester of biphenyl carboxylic acid (ABD056)MouseInhibition of TNFα-induced NF-κB activation
R-flurbiprofenRatInhibition of NF-kB activation
2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acidRatPrimary metabolic pathway is glucuronidation

This table presents data for structurally related compounds, not this compound itself.

Influence on Specific Biological Processes in Pre-clinical Models

The investigation of biphenyl carboxylic acid derivatives in preclinical models has revealed their potential to influence significant biological processes, particularly bone metabolism and inflammation.

In a key study, the butanediol ester of biphenyl carboxylic acid (ABD056) was shown to prevent ovariectomy-induced bone loss in mice. This effect was attributed to the compound's ability to inhibit osteoclast formation and induce osteoclast apoptosis, thereby reducing bone resorption.

The anti-inflammatory properties of this class of compounds are suggested by the NF-κB inhibitory activity observed for some analogs. As NF-κB is a central mediator of inflammation, its inhibition would be expected to suppress inflammatory processes. Indeed, R-flurbiprofen demonstrated anti-inflammatory activity in a zymosan-induced paw inflammation model in rats.

Additionally, a structurally related compound containing the ethyl-fluoro-biphenyl moiety, 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid, was evaluated as an experimental anti-cancer agent, suggesting a potential role in modulating cell proliferation pathways. However, detailed in vivo efficacy studies for this specific biological process are not widely reported for compounds closely related to this compound.

The table below outlines the observed in vivo effects of related compounds on biological processes.

Compound Class/NameAnimal ModelBiological Process InfluencedObserved EffectCitation
Butanediol ester of biphenyl carboxylic acid (ABD056)MouseBone ResorptionPrevention of ovariectomy-induced bone loss
R-flurbiprofenRatInflammationAnti-inflammatory effect in zymosan-induced paw inflammation
2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acidRatInvestigated as an anti-cancer agent

This table presents data for structurally related compounds, not this compound itself.

Metabolic Investigations of 5 4 Ethylphenyl 2 Fluorobenzoic Acid and Its Biotransformation

In Vitro Metabolic Stability and Metabolite Identification in Cellular and Subcellular Fractions

The initial assessment of a drug candidate's metabolic fate begins with in vitro studies, which utilize cellular and subcellular fractions to predict its behavior in the body. These assays are crucial for understanding a compound's intrinsic stability and for identifying the primary products of its metabolism.

Hepatic Microsomal Stability Studies

The stability of a compound when exposed to liver microsomes is a key indicator of its potential for hepatic clearance in the body. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comcreative-bioarray.com These enzymes are responsible for the Phase I metabolism of a vast number of xenobiotics. nih.gov

In a typical hepatic microsomal stability assay, the test compound is incubated with liver microsomes, and the reaction is initiated by the addition of a cofactor such as NADPH. evotec.com The concentration of the parent compound is then monitored over time by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters, including the intrinsic clearance (CLint) and the half-life (t½). nuvisan.com This data helps in predicting the in vivo hepatic clearance and potential for drug-drug interactions. evotec.comnuvisan.com The use of microsomes from different species, such as human, rat, mouse, and dog, allows for the early assessment of inter-species differences in metabolism. creative-bioarray.comnuvisan.com

For 5-(4-Ethylphenyl)-2-fluorobenzoic acid, specific data from hepatic microsomal stability studies are not extensively detailed in publicly available literature. However, the general approach for similar molecules involves assessing their degradation rate to predict their metabolic fate. For instance, studies on structurally related compounds have shown that modifications to the chemical backbone can significantly alter metabolic stability. nih.gov

Identification of Major Metabolites via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of drug metabolites. nih.govijpras.com This method separates metabolites from a complex mixture using liquid chromatography, followed by their detection and structural elucidation using tandem mass spectrometry. nih.gov By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify the chemical transformations that have occurred. ijpras.com

In the context of this compound, while specific metabolite identification studies are not readily found, general metabolic pathways for aromatic carboxylic acids often involve hydroxylation of the aromatic rings and oxidation of alkyl side chains. For example, research on the related compound 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) revealed that it was extensively metabolized through oxidation of the ethyl group, hydroxylation, and O-demethylation. nih.gov These reactions were identified using high-resolution LC-MS/MS. nih.gov It is plausible that this compound could undergo similar transformations.

Potential Metabolic Transformation Description
Hydroxylation Addition of a hydroxyl (-OH) group to the phenyl rings.
Oxidation of Ethyl Group The ethyl side chain could be oxidized to form an alcohol, an aldehyde, or a carboxylic acid.
Glucuronidation Conjugation of the carboxylic acid group with glucuronic acid, a major Phase II metabolic pathway.

In Vivo (Non-Human) Biotransformation Pathways and Excretion Profiles

In vivo studies in animal models are essential to understand the complete picture of a drug's metabolism, distribution, and excretion. These studies provide insights into how the compound and its metabolites are processed and eliminated from a living organism.

Characterization of Metabolic Pathways in Animal Models (e.g., hydroxylation, glucuronidation, N-dealkylation)

Animal models, such as rats, are commonly used to investigate the biotransformation of new chemical entities. Following administration of the compound, biological samples like plasma, urine, and feces are collected and analyzed to identify the metabolites formed. nih.gov

Common metabolic pathways observed in animal models include:

Hydroxylation: This Phase I reaction introduces a hydroxyl group, making the compound more water-soluble and easier to excrete. nih.gov

Glucuronidation: A major Phase II conjugation reaction where glucuronic acid is attached to the drug or its Phase I metabolite. nih.gov This process significantly increases water solubility and facilitates elimination. For carboxylic acids, an acyl glucuronide can be formed. nih.gov

N-dealkylation: While not directly applicable to this compound due to the absence of a nitrogen-alkyl bond, it is a common pathway for many drugs.

In studies of other compounds, it has been shown that glucuronidation can be a primary metabolic pathway in rats and other species. nih.gov For instance, in rats, both acyl and ether glucuronides have been identified as major metabolites for certain drugs. nih.gov

Metabolic Pathway Enzymes Involved (General) Potential Product
Aromatic Hydroxylation Cytochrome P450 (CYP)Hydroxylated derivative of the parent compound
Alkyl Oxidation Cytochrome P450 (CYP)Carboxylic acid or alcohol derivative
Glucuronidation UDP-glucuronosyltransferases (UGTs)Acyl glucuronide of the parent compound

Species Differences in Metabolic Profiles

Significant differences in drug metabolism can exist between different species, which can impact the extrapolation of animal data to humans. nih.gov These differences can arise from variations in the expression and activity of drug-metabolizing enzymes. nih.gov

For example, in vitro studies using liver slices from different species (mice, rats, monkeys, and humans) have demonstrated that the primary metabolic pathways can vary. nih.gov In one study, an acyl glucuronide was the major metabolite in rats, whereas an ether glucuronide was predominant in other species, including humans. nih.gov Furthermore, certain minor hydroxylated metabolites were detected only in rat liver slice extracts. nih.gov The glucuronidation of some compounds has also shown significant species differences in activity, with rabbits, cattle, sheep, pigs, and humans exhibiting higher activity than mice, rats, dogs, and guinea pigs for certain substrates. researchgate.net Such species-specific metabolic profiles are critical considerations during drug development. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 4 Ethylphenyl 2 Fluorobenzoic Acid Derivatives

Influence of Fluorine Substitution Pattern on Biological Activity and Reactivity

The substitution of fluorine into a molecular scaffold can significantly alter its biological and chemical properties. In the context of 5-(4-Ethylphenyl)-2-fluorobenzoic acid, the position and number of fluorine atoms are critical determinants of its activity and reactivity.

Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group, which in turn affects its interaction with biological targets. The placement of a fluorine atom at the 2-position of the benzoic acid ring influences the orientation of the carboxylic acid group, which can be a key factor in binding to target proteins. Studies on similar fluorinated benzoic acids have shown that ortho-substitution can lead to distinct conformational preferences of the carboxylic group.

The presence of fluorine can also enhance metabolic stability. By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, fluorine substitution can prolong the half-life of a compound. For instance, in related biphenyl (B1667301) derivatives, fluorination at sites identified as metabolically vulnerable has been shown to slow down transformation.

Furthermore, the C-F bond can participate in electrostatic and dipole interactions with protein residues, potentially increasing binding affinity. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, enabling it to fit into binding pockets without causing significant steric hindrance.

Impact of Aromatic Ring Substituents (e.g., Ethylphenyl, Methyl, Halogen) on Target Interaction and Metabolism

The substituents on the aromatic rings of this compound play a pivotal role in defining its interaction with biological targets and its metabolic fate.

Replacing the ethyl group with other substituents, such as a methyl or other halogen atoms, would predictably alter the molecule's properties. A methyl group would have a less pronounced effect on lipophilicity compared to an ethyl group. Halogen substitutions, depending on the specific halogen, could introduce different electronic and steric effects, influencing both target binding and metabolic stability. For example, replacing the ethyl group with a more electron-withdrawing group could alter the electronic distribution across the biphenyl system, which may affect pi-pi stacking interactions with aromatic residues in a binding site.

Importance of Carboxylic Acid Moiety in Ligand-Target Binding and Cellular Permeability

The carboxylic acid group is a cornerstone of the molecular structure of this compound, playing a critical role in its biological activity and physicochemical properties. This functional group is ionizable at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with positively charged or polar residues in a target's active site.

The acidity of the carboxylic acid, and therefore its charge state, is influenced by other substituents on the benzoic acid ring. An ortho-fluoro substituent, for example, can increase the acidity of the carboxylic acid through inductive electron withdrawal. This modulation of pKa can be crucial for optimizing binding affinity.

However, the charged nature of the carboxylate can limit passive diffusion across biological membranes, thereby reducing cellular permeability. This can be a significant drawback for drugs targeting intracellular proteins. Studies on fluorobenzoic acids have explored their use as coformers to enhance the solubility and permeability of other drugs, highlighting the complex role of this moiety in drug delivery. researchgate.netresearchgate.net

Derivatization Strategies and Their Effects on Potency, Selectivity, and Metabolic Stability

To optimize the therapeutic potential of this compound, various derivatization strategies can be employed. These modifications aim to enhance potency, improve selectivity for the intended target, and increase metabolic stability.

One common strategy involves modification of the carboxylic acid moiety to improve pharmacokinetic properties. Esterification or amidation of the carboxylic acid can mask its polarity, potentially increasing cell permeability. These derivatives can act as prodrugs, which are then hydrolyzed in vivo to release the active carboxylic acid. Such modifications have been shown to reduce gastrointestinal side effects associated with some carboxylic acid-containing drugs. longdom.org

Another approach is to introduce additional substituents onto the aromatic rings to probe for further beneficial interactions with the target and to block metabolic hotspots. For example, introducing a second fluorine atom or other small, metabolically stable groups could enhance metabolic stability and potentially increase potency.

Bioisosteric replacement is another powerful derivatization strategy. Replacing the carboxylic acid with a tetrazole, for example, can maintain the acidic character and hydrogen bonding capabilities while potentially improving metabolic stability and other pharmacokinetic parameters. Similarly, the ethylphenyl group could be replaced with other bioisosteric groups to fine-tune the molecule's properties.

The following table provides a conceptual overview of how different derivatization strategies might impact the properties of this compound, based on general principles of medicinal chemistry.

Compound Name Modification from Parent Compound Predicted Effect on Potency Predicted Effect on Metabolic Stability Predicted Effect on Cellular Permeability
This compoundParent CompoundBaselineBaselineBaseline
Methyl 5-(4-ethylphenyl)-2-fluorobenzoateEsterification of carboxylic acidLower (as prodrug)HigherHigher
5-(4-Ethylphenyl)-2-fluorobenzamideAmidation of carboxylic acidLower (as prodrug)HigherHigher
5-(4-Methylphenyl)-2-fluorobenzoic acidEthyl to Methyl substitutionMay decrease (reduced hydrophobic interaction)May increase (less susceptible to oxidation)Similar
5-(4-Chlorophenyl)-2-fluorobenzoic acidEthyl to Chloro substitutionMay increase or decrease (altered electronics)HigherSimilar
5-(4-Ethylphenyl)-2,6-difluorobenzoic acidAdditional fluorine at position 6May increase (altered pKa, new interactions)Higher (blocked metabolic site)Similar
5-(4-(1-Hydroxyethyl)phenyl)-2-fluorobenzoic acidOxidation of ethyl groupLowerLower (metabolite)Lower

This table is illustrative and the actual effects would need to be determined experimentally.

Future Research Directions and Translational Perspectives for Aromatic Fluorocarboxylic Acid Research

Development of Advanced Synthetic Methodologies

The synthesis of fluorinated aromatic compounds has historically presented challenges. However, recent advancements are providing more efficient and versatile routes to these valuable molecules. Future efforts will likely concentrate on refining these methods to improve yield, regioselectivity, and functional group tolerance, making complex molecules like 5-(4-Ethylphenyl)-2-fluorobenzoic acid more accessible.

Classic methods, such as the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate, have been foundational. wikipedia.org Modern synthetic chemistry, however, is increasingly moving towards transition-metal-catalyzed and nucleophilic fluorination reactions that offer milder conditions and broader substrate scopes. For instance, methods utilizing copper catalysts to mediate aromatic fluorination of precursors like aryl boronic acids have shown significant promise. nih.gov Another innovative approach involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones, providing a direct, single-step preparation of 2-fluorobenzoic acids. arkat-usa.org Furthermore, the direct conversion of carboxylic acids to their alpha-fluoro derivatives using electrophilic fluorinating agents like acetyl hypofluorite (B1221730) circumvents issues common in nucleophilic methods. nih.gov

These advanced methodologies are expected to facilitate the synthesis of a wider array of aromatic fluorocarboxylic acids that were previously difficult to create, opening up new avenues for drug discovery and materials science. hokudai.ac.jp

Table 1: Comparison of Synthetic Methodologies for Fluorinated Aromatic Carboxylic Acids

MethodologyPrecursor TypeKey Reagents/CatalystsAdvantagesReference
Schiemann ReactionDiazonium SaltsTetrafluoroborate (BF₄⁻)Well-established for certain substrates wikipedia.org
Copper-Mediated FluorinationAryl Boronic AcidsCopper Catalysts, Fluoride (B91410) SourceMild conditions, good functional group tolerance nih.gov
Nucleophilic Fluorination1-ArylbenziodoxolonesFluoride Anion (e.g., KF)Fast, single-step procedure arkat-usa.org
Electrophilic FluorinationKetene Acetals (from acids)Acetyl Hypofluorite (AcOF)Good yields, avoids nucleophilic side reactions nih.gov
DeoxyfluorinationCarboxylic AcidsCF₃SO₂OCF₃Direct conversion of -OH to -F researchgate.net

Integration of Omics Technologies in Mechanistic Elucidation

Understanding the precise mechanism of action is critical for translating a chemical compound into a therapeutic or agrochemical product. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the complex biological interactions of aromatic fluorocarboxylic acids at a systems level. nih.gov

By applying these technologies, researchers can move beyond simple efficacy studies to build a comprehensive picture of how a compound like this compound affects a biological system:

Transcriptomics: Single-cell RNA sequencing (scRNA-seq) can reveal which genes are up- or down-regulated in specific cell types upon exposure to the compound. This can help identify the signaling pathways being modulated. nih.gov

Proteomics: High-resolution mass spectrometry can identify direct protein binding partners of the compound or map changes in protein expression and post-translational modifications, offering clues to its molecular target and downstream effects.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites, providing a functional readout of the physiological state of a cell or organism. It can uncover metabolic pathways disrupted by the compound, which is particularly relevant for developing herbicides or antimicrobial agents.

Genomics: While less common for small molecule mechanism studies, genomic approaches can be used to identify genetic mutations that confer resistance to a compound, thereby helping to pinpoint its target or mechanism.

Integrating these multi-omics datasets provides a powerful, unbiased approach to hypothesis generation, enabling the elucidation of novel mechanisms and the identification of predictive biomarkers for compound activity. nih.gov

Table 2: Application of Omics Technologies in Aromatic Fluorocarboxylic Acid Research

Omics TechnologyBiological QuestionPotential OutcomeReference
TranscriptomicsWhich cellular pathways are affected by the compound?Identification of modulated signaling cascades (e.g., inflammation, proliferation). nih.gov
ProteomicsWhat are the direct protein targets of the compound?Target identification and validation. nih.gov
MetabolomicsHow does the compound alter cellular metabolism?Insight into functional impact, crucial for agrochemical/antimicrobial development. nih.gov
GenomicsWhat genetic factors influence sensitivity to the compound?Identification of resistance mechanisms and potential secondary targets. nih.gov

Rational Design of Next-Generation Analogues for Specific Biological Targets

With mechanistic insights from omics studies, the focus can shift to the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Rational design involves making targeted chemical modifications to a lead scaffold, such as this compound, to optimize its interaction with a specific biological target. nih.gov

The structure of this compound offers several points for modification:

The Carboxylic Acid Group: This group can be esterified or converted to an amide or other bioisosteres to modulate solubility, cell permeability, and target engagement.

The Fluorine Atom: The position and number of fluorine substituents can be altered to fine-tune the compound's electronic properties and metabolic stability. nih.gov Selective fluorination can significantly enhance binding affinity and membrane permeability. nih.gov

The Ethylphenyl Moiety: The ethyl group can be replaced with other alkyl or functional groups to explore the binding pocket of a target protein. The phenyl ring itself can be substituted with various electron-donating or electron-withdrawing groups to optimize activity.

This modular approach allows for the systematic exploration of the chemical space around the lead compound to create analogues with superior profiles for a desired application. nih.gov

Table 3: Examples of Rational Design Strategies for Analogues

Original ScaffoldProposed ModificationRationalePotential Application
5-(4-Ethyl phenyl)-2-fluorobenzoic acidReplace ethyl with trifluoromethyl (-CF₃)Increase lipophilicity and metabolic stability.Enhanced anti-inflammatory or anticancer activity. nih.gov
5-(4-Ethylphenyl)-2-fluorobenzoic acid Convert carboxylic acid to a hydroxamic acidIncrease metal-chelating ability for targeting metalloenzymes.Enzyme inhibition (e.g., histone deacetylases).
5-(4-Ethylphenyl)-2-fluoro benzoic acidShift fluorine to the 4-positionAlter electronic distribution and potential protein interactions.Fine-tuning selectivity for a specific receptor isoform. rsc.org
5-(4-Ethylphenyl )-2-fluorobenzoic acidReplace phenyl with a heterocyclic ring (e.g., thiazole)Introduce new hydrogen bonding opportunities and alter geometry.Improved binding affinity and novel target engagement. mdpi.com

Exploration of Novel Therapeutic or Agrochemical Applications Based on Mechanistic Insights

The broad bioactivity of fluorinated aromatic compounds suggests that molecules like this compound could have applications across multiple domains. kaibangchem.com General screening has shown that various fluorobenzoic acid derivatives and related heterocyclic structures possess anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.govkaibangchem.comglobalscientificjournal.com

Future research should leverage mechanistic discoveries to guide the exploration of novel applications. For example, if omics data reveals that this compound modulates a key kinase involved in both inflammation and cancer, it could be pursued as a dual-purpose agent. Similarly, if it is found to disrupt a metabolic pathway unique to certain fungi or bacteria, it could be developed as a highly selective antimicrobial or antifungal agent. nih.gov

In the agrochemical sector, fluorinated compounds are used as effective herbicides and pesticides due to their high efficacy and selectivity. kaibangchem.comkaibangchem.com A deep understanding of how a compound like this compound affects plant or insect physiology could lead to the development of next-generation crop protection agents with improved environmental profiles.

Table 4: Potential Applications Based on Mechanistic Rationale

Potential ApplicationMechanistic RationaleSupporting Evidence from ClassReference
Therapeutic
Anti-inflammatory AgentInhibition of inflammatory enzymes or pathways (e.g., Syk kinase, HNE).Derivatives of fluoro-indazoles show potent inhibition of human spleen tyrosine kinase (Syk). nih.gov
Anticancer AgentInduction of apoptosis, modulation of signaling pathways like NF-κB.A fluorinated benzothiazole (B30560) derivative showed potent activity against breast cancer cells. researchgate.net
Antifungal/AntibacterialDisruption of microbial cell wall synthesis or essential metabolic pathways.Fluorobenzoylthiosemicarbazides exhibit significant antibacterial activity. nih.gov
Agrochemical
HerbicideInhibition of essential plant enzymes (e.g., in amino acid synthesis).Fluorobenzoic acids are used as intermediates for selective herbicides. kaibangchem.comkaibangchem.com
FungicideDisruption of fungal cell membrane integrity or metabolic processes.Fluorobenzoic acid is a starting material for fungicides used in crop protection. kaibangchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.